REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5]2[C:10]=1[CH:9]=[N:8][NH:7][C:6]2=[S:11].[Na].[CH3:13]I>CO>[CH3:1][C:2]1[N:3]=[CH:4][N:5]2[C:10]=1[CH:9]=[N:8][N:7]=[C:6]2[S:11][CH3:13] |^1:11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CN2C(NN=CC21)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product is chromatographed on a silica gel column
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions are recrystallized from acetone giving the desired product, m.p. 128°-129° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC=1N=CN2C(=NN=CC21)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |